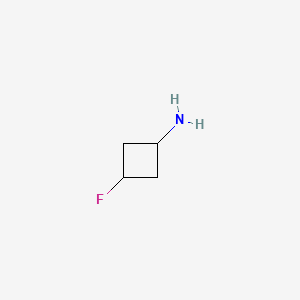

3-Fluorocyclobutanamine

Description

Overview of Fluorinated Cyclobutanes in Chemical Synthesis and Research

Fluorinated cyclobutanes are a class of compounds that have seen a surge in interest within the field of medicinal chemistry. enamine.net The introduction of fluorine, the most electronegative element, into the cyclobutane (B1203170) framework can profoundly influence the physicochemical properties of a molecule. These effects include alterations in lipophilicity, metabolic stability, and acidity or basicity (pKa). bldpharm.comresearchgate.net For instance, fluorinated trans-compounds have been observed to be more lipophilic compared to their non-fluorinated counterparts, a difference that is less pronounced in cis isomers. researchgate.net The strategic placement of fluorine can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles of drug candidates. bldpharm.com

The synthesis of these valuable building blocks often involves nucleophilic fluorination or deoxofluorination of cyclobutane precursors. bioorganica.com.ua The development of efficient synthetic routes to access diverse fluorinated cyclobutane derivatives, including those with monofluoromethyl (CH2F), difluoromethyl (CHF2), and trifluoromethyl (CF3) groups, has expanded their application in drug discovery. bioorganica.com.uanuph.edu.ua These fluorinated motifs are now integral to the design of novel therapeutics, with several drug candidates bearing the 1,3-disubstituted cyclobutane moiety advancing in clinical trials. bioorganica.com.ua

Significance of Cyclobutanamine Scaffolds in Molecular Design

The cyclobutane ring itself is a unique structural motif in molecular design. Its puckered conformation provides a three-dimensional structure that can impart conformational restriction on a molecule, locking it into a more biologically active shape. chemrxiv.org This rigidity is a valuable tool for medicinal chemists seeking to improve the potency and selectivity of drug candidates by reducing the entropic penalty of binding to a biological target. The cyclobutane scaffold can also serve as a bioisostere for larger or more flexible groups, helping to fill hydrophobic pockets in protein binding sites and enhance metabolic stability. bioorganica.com.uachemrxiv.org

The addition of an amine functional group to the cyclobutane ring creates a cyclobutanamine scaffold, a versatile building block in pharmaceutical research. nih.gov The amine group can act as a key pharmacophoric element, forming crucial hydrogen bonds or salt bridges with biological targets. The combination of the rigid cyclobutane core and the functional amine group allows for the precise spatial positioning of key interacting moieties, a critical aspect of rational drug design.

Historical Context of 3-Fluorocyclobutanamine in Organic Chemistry Scholarship

While the parent compound, cyclobutane, was first synthesized in 1907, the introduction of fluorine into this small carbocycle for medicinal chemistry applications is a more recent development. chemrxiv.org The specific compound, this compound, has emerged as a valuable building block in the 21st century. For instance, a patent filed in 2013 describes a synthetic method for its preparation, highlighting its utility in the creation of therapeutically active compounds. acs.org This indicates its growing importance in drug discovery programs around that time. The synthesis of hitherto unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines was reported in 2019, further expanding the accessible chemical space for this class of compounds and providing detailed insights into their physicochemical properties. researchgate.net These studies underscore the ongoing academic and industrial interest in developing and characterizing novel fluorinated cyclobutane derivatives for applications in medicinal chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| trans-3-Fluorocyclobutanamine hydrochloride | 1408075-99-9 | C4H9ClFN | 125.57 | ≥97% |

| cis-3-Fluorocyclobutanamine hydrochloride | 1408075-13-7 | C4H9ClFN | 125.57 | ≥98% |

| Property | Observation | Significance |

|---|---|---|

| pKa | Fluorinated compounds show an acidification of about 0.8 units compared to non-fluorinated analogs, regardless of stereochemistry. researchgate.net | The introduction of fluorine predictably modifies the basicity of the amine, which is crucial for drug-receptor interactions. |

| Lipophilicity (logD) | Fluorinated trans-isomers are significantly more lipophilic (Δ logP ≈ 1) than their non-fluorinated counterparts, while the difference is marginal for cis-isomers. researchgate.net | This allows for the fine-tuning of a molecule's ability to cross cell membranes, a key aspect of drug delivery. |

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluorocyclobutanamine and Its Functionalized Derivatives

Stereoselective Synthesis of Diastereomeric 3-Fluorocyclobutanamine (cis- and trans- isomers)

The spatial arrangement of the fluorine and amino groups on the cyclobutane (B1203170) ring gives rise to cis- and trans- diastereomers. libretexts.org The selective synthesis of each isomer is crucial for developing specific biological activities.

Multi-step Synthetic Routes from Precursor Molecules (e.g., 3-oxocyclobutane carboxylic acid)

A common and effective starting material for the synthesis of this compound isomers is 3-oxocyclobutane carboxylic acid. researchgate.net This commercially available ketoacid can be converted to the target amines in a multi-step sequence. researchgate.net

One reported pathway involves the initial esterification of 3-oxocyclobutane carboxylic acid, followed by a Grignard reaction. researchgate.net For instance, reaction with methylmagnesium chloride (MeMgCl) can introduce a methyl group. researchgate.net Subsequent steps, including a Curtius rearrangement and Boc-deprotection, lead to the desired amine functionality. researchgate.net

The synthesis of 3-oxocyclobutane carboxylic acid itself can be achieved through a three-step reaction starting from acetone, bromine, and malononitrile. google.com

Nucleophilic Fluorination Strategies Utilizing Reagents (e.g., DAST, TMAF)

Nucleophilic fluorination is a key step in introducing the fluorine atom onto the cyclobutane ring. Reagents such as (diethylamino)sulfur trifluoride (DAST) and tetramethylammonium (B1211777) fluoride (B91410) (TMAF) are commonly employed for this transformation. researchgate.netacs.org

DAST is a versatile reagent used for the deoxofluorination of alcohols, converting them to alkyl fluorides. rsc.orgsigmaaldrich.com The reaction proceeds through the activation of the alcohol by DAST, followed by nucleophilic attack of the released fluoride ion. rsc.org DAST and its derivatives have been successfully used in the fluorination of various substrates, including alcohols and ketones. rsc.orgacs.org

TMAF is another effective nucleophilic fluorinating agent. researchgate.net Both DAST and TMAF have been utilized in the synthesis of 3-fluorinated cyclobutane building blocks. researchgate.net

Deoxofluorination Approaches to Fluoro-Substituted Cyclobutanes

Deoxofluorination is a specific type of fluorination where a hydroxyl or carbonyl group is replaced by one or two fluorine atoms, respectively. This method is central to the synthesis of fluoro-substituted cyclobutanes. rsc.orgenamine.net

In the synthesis of 3-fluorocyclobutanamines from 3-oxocyclobutane carboxylic acid, a key step is the deoxofluorination of a tertiary alcohol intermediate. researchgate.net For example, treatment of a 3-hydroxycyclobutane derivative with a reagent like morpho-DAST can yield a mixture of cis- and trans- 3-fluorocyclobutane diastereomers. researchgate.net The reaction often proceeds with incomplete inversion of configuration. researchgate.net

Diastereomeric Ratios and Separation Techniques in this compound Synthesis

The synthesis of this compound often results in a mixture of cis- and trans- diastereomers. researchgate.net The ratio of these isomers depends on the reaction conditions and the substrates used. For example, the deoxofluorination of a tertiary alcohol intermediate with morpho-DAST has been reported to give a 3:1 mixture of cis- and trans- diastereomers. researchgate.net

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques. libretexts.orglibretexts.org Column chromatography is a commonly used method to separate the cis- and trans- isomers of 3-fluorocyclobutane derivatives. researchgate.netnih.gov Fractional crystallization of diastereomeric salts is another classical and effective method, particularly for large-scale separations. minia.edu.eg This involves reacting the racemic amine mixture with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. libretexts.orgminia.edu.eg

Preparation of Alkylated and Arylated this compound Analogs

The synthesis can be extended to produce a variety of this compound analogs with different alkyl and aryl substituents, further expanding the library of available building blocks for drug discovery.

Synthesis of 3-Alkyl-3-fluorocyclobutanamines

The synthesis of 3-alkyl-3-fluorocyclobutanamines also typically starts from 3-oxocyclobutane carboxylic acid. researchgate.net The alkyl group is introduced early in the synthetic sequence, for example, through a Grignard reaction with the corresponding alkylmagnesium halide on a keto ester intermediate. researchgate.net The subsequent steps of deoxofluorination and functional group manipulations lead to the final alkylated amine. researchgate.net For instance, methylated cis- and trans- 3-fluorocyclobutylamines have been synthesized using this approach. researchgate.net

Below is a data table summarizing the synthetic strategies discussed:

| Target Compound | Starting Material | Key Reactions | Fluorinating Agent | Separation Method |

| cis- and trans-3-Fluorocyclobutanamine | 3-Oxocyclobutane carboxylic acid | Esterification, Grignard reaction, Deoxofluorination, Curtius rearrangement, Boc-deprotection | DAST, morpho-DAST, TMAF | Column chromatography, Fractional crystallization |

| cis- and trans-3-Alkyl-3-fluorocyclobutanamine | 3-Oxocyclobutane carboxylic acid | Grignard reaction (with R-MgX), Deoxofluorination | DAST, morpho-DAST | Column chromatography |

Synthesis of 3-Aryl-3-fluorocyclobutanamines

The synthesis of cis- and trans-3-alkyl- and 3-aryl-3-fluorocyclobutanamines has been successfully achieved from 3-oxocyclobutane carboxylic acid in a multi-step process. researchgate.net A general and convenient method for synthesizing 3-aryl and 3-heteroaryl substituted-1H-indazoles has also been developed. researchgate.net These compounds were synthesized in good yields by refluxing the NaHSO3 adduct of heteroaromatic and aromatic aldehydes with phenylhydrazine (B124118) in DMF. researchgate.net

Another approach involves the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of the Brønsted superacid TfOH. mdpi.comnih.gov This reaction leads to the hydroarylation of the carbon-carbon double bond, yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives. mdpi.comnih.gov Detailed studies using NMR and DFT have suggested that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the initial furan (B31954) acids and esters. mdpi.comnih.gov

A one-pot stereoselective synthesis has been developed for anti-3-alkyl and 3-aryl-N-p-tosyl-aziridine-2-ketones and 3-aryl-N-p-tosyl-aziridine-2-carboxylates. organic-chemistry.org This method involves an aminohalogenation step followed by an in situ intramolecular SN2 cyclization, which has proven effective for a variety of substrates. organic-chemistry.org

Furthermore, an asymmetric synthesis of 3-aryl-3,4-dihydroisocoumarins has been accomplished through the reaction of laterally lithiated 4,4-dimethyl-2-(o-tolyl)oxazoline with aromatic aldehydes in the presence of an external chiral ligand, resulting in products with enantiomeric excesses between 60-70%. arkat-usa.org

Table 1: Examples of Synthesized 3-Aryl-3-fluorocyclobutanamine Derivatives and Related Structures

| Compound | Starting Materials | Method | Yield | Reference |

|---|---|---|---|---|

| cis- and trans-3-Alkyl/Aryl-3-fluorocyclobutanamines | 3-Oxocyclobutane carboxylic acid | Multi-step synthesis | - | researchgate.net |

| 3-Aryl/Heteroaryl-1H-indazoles | NaHSO3 adduct of aldehydes, Phenylhydrazine | Reflux in DMF | Good | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 3-(Furan-2-yl)propenoic acids/esters, Arenes | Hydroarylation in TfOH | - | mdpi.comnih.gov |

| anti-3-Aryl-N-p-tosyl-aziridine-2-ketones/carboxylates | α,β-Unsaturated ketones/esters | Aminohalogenation and in situ cyclization | Moderate to Good | organic-chemistry.org |

| (S)-3-Phenyl-3,4-dihydroisocoumarin | 4,4-Dimethyl-2-(o-tolyl)oxazoline, Benzaldehyde | Asymmetric synthesis with chiral ligand | 54% | arkat-usa.org |

Introduction of Fluoroalkyl Moieties (e.g., CF3, CHF2, CH2F) at the C-3 Position

The introduction of fluoroalkyl groups, such as trifluoromethyl (CF3), difluoromethyl (CHF2), and fluoromethyl (CH2F), at the C-3 position of the cyclobutane ring is a key strategy for modifying the properties of this compound.

Synthetic approaches have been developed for 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines. dntb.gov.uanuph.edu.ua These methods often commence from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its corresponding aldehyde, followed by fluorination and a modified Curtius rearrangement for the amine synthesis. dntb.gov.uanuph.edu.ua Nucleophilic fluorination using reagents like tetramethylammonium fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST) is a key step in preparing CH2F- and CHF2-substituted derivatives. researchgate.net

The synthesis of CF3-substituted building blocks has also been a focus. researchgate.net For instance, the ruthenium-catalyzed dimerization of CF3-containing functional allenes provides access to complex molecular scaffolds. dntb.gov.ua Another strategy involves the nucleophilic reaction of sulfones with carbonyl compounds to introduce a difluoromethyl group. cas.cn

Table 2: Synthesis of C-3 Fluoroalkylated Cyclobutane Derivatives

| Fluoroalkyl Group | Synthetic Method | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| CH2F | Nucleophilic fluorination | TMAF, Morph-DAST | 1-(Fluoromethyl)cyclobutanamines | dntb.gov.uanuph.edu.uaresearchgate.net |

| CHF2 | Nucleophilic fluorination | TMAF, Morph-DAST | 1-(Difluoromethyl)cyclobutanamines | dntb.gov.uanuph.edu.uaresearchgate.net |

| CF3 | Ruthenium-catalyzed dimerization | CF3-containing allenes | Complex scaffolds | dntb.gov.ua |

| CHF2 | Nucleophilic reaction of sulfones | PhSO2CF2H, LHMDS | Difluoromethyl alcohols | cas.cn |

Development of Efficient and Scalable Synthetic Pathways for Academic and Pre-clinical Research

For instance, a newly developed synthetic approach allows for the multigram synthesis (up to 97 g) of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines. dntb.gov.uanuph.edu.ua This scalability is vital for providing sufficient quantities of these compounds for further studies. gd3services.com

Route scouting is a key aspect of this process, involving the evaluation of multiple potential synthetic strategies to identify the most efficient and robust pathway. spirochem.com This includes a comprehensive analysis of raw material costs, reaction yields, scalability, and safety. spirochem.com For example, the synthesis of favipiravir (B1662787) has been made more scalable through both conventional and continuous flow chemistry approaches. researchgate.net

The development of one-pot protocols, such as the stereoselective synthesis of anti-3-alkyl and 3-aryl-N-p-tosyl-aziridine-2-ketones and carboxylates, also contributes to efficiency by reducing the number of separate reaction and purification steps. organic-chemistry.org Such practical and efficient methods are essential for enabling large-scale applications. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 3 Fluorocyclobutanamine

Reactivity of the Amine Functionality in 3-Fluorocyclobutanamine

The primary amine group in this compound is a key site for a variety of chemical modifications, allowing for its incorporation into larger molecular scaffolds. Its reactivity is characteristic of primary amines, engaging in nucleophilic attacks on electrophilic centers.

The reaction of this compound with aldehydes and ketones under appropriate conditions leads to the formation of the corresponding imine or Schiff base. This transformation proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by acid, yields the stable imine product. The presence of the fluorine atom on the cyclobutane (B1203170) ring can influence the basicity of the amine and the stability of the intermediates, thereby affecting the reaction kinetics. While specific studies on the imine formation of this compound are not extensively detailed in the provided search results, the general mechanism is a fundamental concept in organic chemistry.

The nitrogen atom of this compound can readily undergo N-alkylation and N-acylation reactions. smolecule.com In N-alkylation, the amine acts as a nucleophile, reacting with alkyl halides to form secondary or tertiary amines. smolecule.com These reactions expand the molecular complexity and are fundamental in the synthesis of more elaborate structures. smolecule.com

N-acylation involves the reaction of this compound with acylating agents such as acyl chlorides or anhydrides to produce amides. smolecule.com For instance, the synthesis of N-(3-fluorocyclobutyl)formamide has been reported. google.comgoogleapis.com Another example includes the reaction of this compound hydrochloride with a suitable carboxylic acid derivative in the presence of a base like triethylamine (B128534) to form an amide bond, a reaction that may be heated to ensure completion. google.com These acylation reactions are crucial in the development of new therapeutic agents.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides |

Formation of Imine Derivatives via Reaction with Carbonyl Compounds

Stereochemical Influences on Reaction Kinetics and Product Distribution

The presence of stereocenters in this compound, specifically the cis and trans isomers arising from the relative positions of the fluorine and amine substituents on the cyclobutane ring, can significantly impact the kinetics and outcomes of its reactions. The spatial arrangement of these substituents can dictate the accessibility of the amine's lone pair for nucleophilic attack and can influence the stability of transition states.

When reacting with chiral reagents, the enantiomers of this compound can exhibit different reaction rates, a phenomenon that can be exploited for kinetic resolution. The resolution of individual stereoisomers can be achieved through methods such as the formation of diastereoisomeric salts with a chiral acid, followed by separation. google.com Furthermore, chromatographic techniques using a chiral stationary phase can be employed to separate enantiomers and diastereomers. google.comualberta.ca The characterization of mixtures of cis and trans isomers often requires advanced analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy, to distinguish between the different stereoisomers. ualberta.ca

Elucidation of Rate-Determining Steps and Transition States in Reactions of this compound

The reactivity of this compound is dominated by the nucleophilic character of its primary amine group. This functionality allows it to readily participate in reactions such as nucleophilic substitutions, acylations, and alkylations. smolecule.com In these transformations, the key mechanistic events revolve around the formation of new bonds at the nitrogen atom.

A notable application of this compound is in the synthesis of complex heterocyclic molecules. For instance, it has been used as a cis/trans mixture in the sequential nucleophilic substitution of a dichloro-triazine derivative to produce a triazinediamine analogue. nih.gov In this type of SNAr (nucleophilic aromatic substitution) reaction, the amine acts as the nucleophile attacking the electron-deficient aromatic ring.

The rate-determining step in such a reaction is typically the initial nucleophilic attack of the amine on the aromatic ring to form a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. The transition state leading to this intermediate would involve the partial formation of the new carbon-nitrogen bond and the beginning of the delocalization of the negative charge onto the triazine ring system. The subsequent step, the loss of the chloride leaving group to restore aromaticity, is generally faster.

The presence of the fluorine atom on the cyclobutane ring is expected to influence the reaction kinetics primarily through electronic effects. The electron-withdrawing nature of fluorine can decrease the basicity and nucleophilicity of the amine group, which could potentially slow down the rate of nucleophilic attack compared to an unsubstituted cyclobutanamine. However, this effect is transmitted through several sigma bonds and may be modest. The stereochemistry of the fluorine atom (cis or trans relative to the amino group) can also play a role in the reaction rate and the stability of the transition state, potentially due to steric hindrance or subtle electronic effects influencing the orientation of the molecule during the reaction. Indeed, studies have shown that pure cis- and trans-isomers of this compound can be used to synthesize stereochemically distinct products, indicating that the stereochemistry is maintained throughout the reaction sequence. nih.gov

Another documented transformation is the formation of N-(3-fluorocyclobutyl)formamide from this compound. google.com This is a standard acylation reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of a formylating agent (e.g., formic acid or an activated derivative). The rate-determining step is typically the formation of a tetrahedral intermediate. The transition state would involve the partial formation of the N-C bond and partial breaking of the C=O pi bond. Subsequent proton transfers and elimination of a leaving group (like water) lead to the final amide product.

While specific kinetic data and computational models for these reactions involving this compound are not available, the general mechanistic principles for these fundamental organic reactions provide a solid framework for understanding their progress. Further dedicated research would be required to precisely determine the activation energies, transition state geometries, and the specific influence of the fluorinated cyclobutyl moiety on the reaction kinetics.

Advanced Spectroscopic and Structural Elucidation of 3 Fluorocyclobutanamine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry and conformational preferences of 3-Fluorocyclobutanamine. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's structure in solution can be constructed.

One of the key applications of NMR in this context is the assignment of relative stereochemistry. For molecules with stereocenters, such as this compound, different stereoisomers will exhibit distinct NMR spectra. A solid-state NMR technique, which compares experimental 13C tensor principal values with those computed for all possible stereoisomers, can be used to establish the relative stereochemistry with high statistical probability. nih.gov This method has been successfully used to confirm the stereochemistry of complex natural products and can be applied to smaller molecules like this compound. nih.gov

Conformational analysis is another area where NMR spectroscopy excels. The molecule's preferred three-dimensional arrangement, or conformation, can be determined by analyzing NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. auremn.org.brnih.gov For fluorinated compounds, the analysis of 3J(H,F) coupling constants is particularly informative for understanding conformational equilibrium in different solvents. beilstein-journals.org The magnitude of these coupling constants is related to the dihedral angle between the coupled nuclei, providing direct insight into the molecule's geometry. In some cases, low-temperature NMR studies can "freeze out" individual conformers, allowing for their direct observation and characterization. researchgate.net

Key NMR Data for Structural Elucidation:

| NMR Parameter | Information Gained |

| ¹H Chemical Shift (δ) | Electronic environment of each proton. |

| ¹³C Chemical Shift (δ) | Electronic environment of each carbon atom. |

| ¹⁹F Chemical Shift (δ) | Electronic environment of the fluorine atom. |

| ¹H-¹H Coupling Constants (JHH) | Connectivity and dihedral angles between protons. |

| ¹H-¹⁹F Coupling Constants (JHF) | Dihedral angles between protons and fluorine. beilstein-journals.org |

| Nuclear Overhauser Effect (NOE) | Through-space proximity between nuclei, confirming stereochemistry. nih.gov |

Theoretical calculations, often used in conjunction with experimental NMR data, can help to predict the geometries and relative energies of different conformers. auremn.org.br This combined approach provides a robust and detailed understanding of the conformational landscape of this compound.

X-ray Crystallography for Determination of Solid-State Molecular Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. osu.edu This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline form. For chiral molecules like this compound, single-crystal X-ray diffraction can also be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. osu.eduxtalpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. One of the key outputs for determining absolute configuration is the Flack parameter, which is now a standard metric reported for chiral materials. ox.ac.uk

In cases where obtaining a suitable single crystal is challenging, powder X-ray diffraction (XRD) can be employed. rsc.org While more complex to analyze, powder XRD data, when combined with information from solid-state NMR and theoretical calculations, can still lead to a successful structure determination. rsc.org

Information Obtained from X-ray Crystallography:

| Parameter | Significance |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. osu.edu |

| Bond Angles | The angles between adjacent bonds. osu.edu |

| Torsion Angles | The dihedral angles that define the molecular conformation. osu.edu |

| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule. xtalpi.comox.ac.uk |

The structural data obtained from X-ray crystallography serves as a crucial benchmark for validating the conformational analyses performed using other techniques like NMR spectroscopy.

Advanced Chromatographic Techniques for Diastereomer Separation and Purity Assessment (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are indispensable for the separation of stereoisomers and the assessment of the chemical purity of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose. researchgate.netresearchgate.net

These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net For a compound like this compound, which can exist as diastereomers, specialized chiral stationary phases can be used to achieve separation.

Key Chromatographic Techniques and Their Applications:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture. researchgate.net By selecting the appropriate column and mobile phase, HPLC can effectively separate diastereomers of this compound, allowing for their individual analysis and the determination of diastereomeric purity.

Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures. researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. measurlabs.comamericanpharmaceuticalreview.com UPLC is particularly well-suited for the analysis of complex mixtures and for detecting trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides information about their molecular weight and structure. This is invaluable for confirming the identity of the separated diastereomers and for identifying any unknown impurities.

The choice of chromatographic method depends on the specific analytical goal, whether it is routine purity analysis, the isolation of individual stereoisomers, or the detailed characterization of impurities.

Mass Spectrometry for Comprehensive Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which can provide valuable structural information. lcms.czuomustansiriyah.edu.iq

In a typical mass spectrometry experiment, the sample is first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. msu.edu The detector then records the abundance of each ion.

Key Information from Mass Spectrometry:

Molecular Ion Peak (M+): The peak corresponding to the intact molecule that has lost one electron. uni-saarland.de The m/z value of this peak provides the molecular weight of the compound. For compounds containing nitrogen, like this compound, the molecular ion peak will have an odd nominal mass according to the nitrogen rule. libretexts.org

Fragmentation Pattern: The molecular ion can be unstable and may break apart into smaller, charged fragments. The pattern of these fragment ions is often characteristic of the molecule's structure. msu.edulibretexts.org Analyzing the mass differences between the molecular ion and the fragment ions can help to deduce the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio with very high precision, allowing for the determination of the elemental composition of the molecule and its fragments. uni-saarland.de

Tandem mass spectrometry (MS/MS) is an advanced technique where a specific ion is selected, fragmented, and then the resulting fragments are analyzed. lcms.cz This provides even more detailed structural information and is particularly useful for distinguishing between isomers.

Expected Fragmentation of this compound:

While a detailed fragmentation analysis would require experimental data, some general predictions can be made based on the structure of this compound. Cleavage of the cyclobutane (B1203170) ring and loss of small neutral molecules such as HF or NH3 are plausible fragmentation pathways.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.samdpi.com These techniques are highly effective for identifying the functional groups present in this compound and can also provide insights into its conformational properties. ksu.edu.samdpi.com

Both FTIR and Raman spectroscopy provide a "fingerprint" spectrum that is unique to the molecule. However, they are based on different physical principles and are therefore complementary.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com FTIR is particularly sensitive to polar functional groups.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy is often more sensitive to non-polar functional groups and symmetric vibrations.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

| N-H (amine) | Stretching | 3300 - 3500 | FTIR |

| C-H (alkane) | Stretching | 2850 - 3000 | FTIR, Raman |

| C-F (fluoroalkane) | Stretching | 1000 - 1400 | FTIR |

| C-N (amine) | Stretching | 1000 - 1250 | FTIR |

| Cyclobutane Ring | Ring Vibrations | Various | Raman |

The positions, shapes, and intensities of the absorption bands in the FTIR and Raman spectra can be used to confirm the presence of the amine, fluoro, and cyclobutyl functional groups in the molecule. researchgate.net Furthermore, subtle shifts in these vibrational frequencies can sometimes be correlated with different molecular conformations, providing another layer of structural information. mdpi.com

Computational and Theoretical Studies on 3 Fluorocyclobutanamine Systems

Quantum Chemical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions (e.g., DFT methods)

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties governed by electronic structure. unipd.it Density Functional Theory (DFT) is a prominent QM method that calculates the electronic structure of a molecule to determine its energy, geometry, and other properties. researchgate.net For a system like 3-fluorocyclobutanamine, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to optimize the molecular structure and predict its stability. researchgate.net

Key parameters derived from these calculations help predict the molecule's reactivity. ias.ac.in These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be calculated to build a comprehensive reactivity profile. researchgate.net An electrostatic potential map can also be generated, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

| Computational Parameter | Significance in Predicting Molecular Behavior |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap (ΔE) | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Ionization Potential (I) | The energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | The energy released when an electron is added; related to LUMO energy. |

| Electrostatic Potential (ESP) | Maps the charge distribution, identifying sites for nucleophilic or electrophilic attack. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For a cyclic molecule like this compound, which exists as cis and trans isomers, the four-membered ring is not planar but puckered. Conformational analysis helps identify the most stable puckered conformations and the energy barriers between them.

The potential energy surface, or energy landscape, maps the potential energy of the molecule as a function of its geometry. libretexts.orgnih.gov By calculating the energy for a systematic variation of dihedral angles, computational methods can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. nih.govnih.gov Factors influencing the energy of different conformers include torsional strain from eclipsing bonds and steric interactions between bulky substituents. libretexts.org For this compound, this analysis would reveal the preferred orientation (axial vs. equatorial) of the fluorine and amine groups in the puckered cyclobutane (B1203170) ring to minimize steric hindrance and optimize stability.

Theoretical Prediction of Stereoselectivity in Synthetic Reactions

Many chemical reactions can produce multiple stereoisomers, and predicting which one will be the major product is crucial for efficient synthesis. nih.gov Computational chemistry offers a powerful approach to predict stereoselectivity by calculating the energies of the diastereomeric transition states that lead to the different products. The product formed via the lowest-energy transition state is expected to be the major product. nih.gov

For reactions involving the synthesis or modification of this compound, quantum chemical methods can be used to model the transition state structures. nih.gov By comparing the relative activation energies for the pathways leading to the cis and trans isomers, or to different enantiomers, chemists can predict the stereochemical outcome. This predictive power is invaluable for designing new synthetic routes and selecting catalysts or reagents that favor the formation of a desired stereoisomer. chemrxiv.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in a vacuum, real chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By applying a "force field" (a set of parameters that approximate the potential energy of the system), MD simulations can model the behavior of this compound in a specific solvent, such as water. nih.gov

These simulations provide insights into how solvent molecules arrange around the solute and how this solvation affects the solute's conformational preferences and dynamic behavior. nih.govarxiv.org For instance, MD can show how hydrogen bonding between the amine group of this compound and water molecules influences the compound's solubility and stability. mdpi.com Properties like the solvent-accessible surface area (SASA) and radius of gyration can be tracked over time to understand how the molecule's shape and exposure to the solvent change. mdpi.commdpi.com

| MD Simulation Output | Information Provided |

|---|---|

| Trajectory | The time-evolution of atomic positions, showing molecular motion and conformational changes. nih.gov |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute, indicating solvation shell structure. mdpi.com |

| Solvent-Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent, relevant for solubility and interaction studies. mdpi.com |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the solute and solvent, crucial for aqueous systems. mdpi.com |

In Silico Studies of Interaction Profiles and Binding Characteristics

In silico studies use computational methods to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. bonviewpress.comresearchgate.net Molecular docking is a primary technique used for this purpose. It involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov A more negative binding energy (typically in kcal/mol) suggests a stronger, more favorable interaction. mdpi.comekb.eg

These simulations can reveal the specific interactions—such as hydrogen bonds, electrostatic interactions, or hydrophobic contacts—that stabilize the ligand-receptor complex. nih.govmdpi.com For this compound, docking studies could predict its potential to bind to specific enzymes by forming hydrogen bonds via its amine group or interacting through its fluorine atom. This information is critical in fields like drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Applications of 3 Fluorocyclobutanamine in Advanced Chemical and Medicinal Research

3-Fluorocyclobutanamine as a Versatile Chiral Building Block in Organic Synthesis

This compound serves as a valuable chiral building block in organic synthesis, enabling the construction of complex molecular architectures. Its rigid, fluorinated cyclobutane (B1203170) ring and the presence of a primary amine offer unique stereochemical and electronic properties that chemists can exploit to create novel compounds. These building blocks are instrumental in the synthesis of a variety of organic molecules, from fluorinated heterocycles to intricate molecular scaffolds. mdpi.comrsc.orgresearchgate.netrsc.orgchemrxiv.org

Construction of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic systems can significantly alter their physical, chemical, and biological properties. researchgate.net this compound provides a direct route to fluorinated nitrogen-containing heterocycles. The primary amine functionality allows for a range of chemical transformations, including reactions that form new rings. For example, it can be used in cascade reactions to produce structurally diverse bicyclic lactones. researchgate.net The cyclobutane ring introduces conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional shapes. The presence of the fluorine atom can influence the basicity of the amine and the lipophilicity of the resulting heterocyclic system, properties that are crucial in medicinal chemistry. researchgate.net The synthesis of fluorinated heterocycles is an active area of research, with applications in pharmaceuticals and materials science. nih.gov

Synthesis of Complex Molecular Scaffolds Bearing Fluorocyclobutane (B14750743) Moieties

The development of new molecular scaffolds is a key objective in drug discovery and materials science. mdpi.comnih.govmdpi.com this compound is utilized in the synthesis of complex molecular scaffolds that feature the fluorocyclobutane motif. researchgate.net These scaffolds can serve as the core structures for libraries of new compounds with potential biological activity. The rigid nature of the cyclobutane ring can help to pre-organize appended functional groups in a specific spatial arrangement, which is important for molecular recognition and binding to biological targets. The diversification of natural product scaffolds by incorporating fragments like this compound can lead to novel structures with unique biological profiles. nih.gov

Role in the Development of Investigational Molecular Probes and Ligands

Molecular probes and ligands are essential tools for studying biological processes at the molecular level. nih.gov this compound has been incorporated into the structures of investigational probes and ligands to study specific biological targets.

Incorporation into Isocitrate Dehydrogenase (IDH1) Inhibitor Scaffolds for Research Purposes

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are implicated in several cancers. medchemexpress.comaging-us.comfrontiersin.org This has led to the development of inhibitors that target the mutant form of the enzyme. nih.gov this compound has been used as a building block in the synthesis of potent and selective inhibitors of mutant IDH1. The specific stereochemistry and the fluorine atom of the this compound moiety can contribute to the binding affinity and selectivity of these inhibitors. For instance, the cyclobutane ring can occupy a specific pocket in the enzyme's active site, while the fluorine atom can form favorable interactions with the protein. The development of such inhibitors is crucial for understanding the role of mutant IDH1 in cancer and for developing potential therapeutic agents. nih.gov

| Investigational IDH1 Inhibitor Research | Key Findings | Reference |

| Mutant IDH1 Inhibitors | The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic approach for various cancers. | frontiersin.org |

| Ivosidenib (AG-120) | An approved selective inhibitor of mutant IDH1 for the treatment of acute myeloid leukemia. | frontiersin.org |

| Olutasidenib | A potent and selective inhibitor of mutant IDH1, approved for relapsed or refractory acute myeloid leukemia. | nih.gov |

| [18F]-Labeled Triazinediamine Analogue | A candidate radiotracer for noninvasive imaging of IDH1 mutations in gliomas using PET, showing good tumor uptake but also defluorination. | nih.gov |

Synthesis of Radiolabeled this compound Derivatives for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo. mdpi.com The synthesis of radiolabeled derivatives of this compound allows for their use as PET probes. By incorporating a positron-emitting isotope, such as fluorine-18, into the this compound structure, researchers can track the distribution and accumulation of these molecules in the body. nih.gov This is particularly valuable for studying the in vivo behavior of drugs and molecular probes, such as the IDH1 inhibitors mentioned previously. nih.gov The development of novel PET tracers is an active area of research for the diagnosis and monitoring of various diseases. nih.govresearchgate.net

| PET Probe Development | Radiolabeling Method | Application | Reference |

| [18F]R1487 | Reaction of a tributylstannyl precursor with [18F]KF. | Imaging activated p38α in vivo. | mdpi.com |

| [11C]-labeled α-fucosidase inhibitor | 11C methylation of a phenoxide. | Imaging α-fucosidase expression in vivo. | nih.gov |

| [18F]IDIF | Isotopic exchange reaction on iododiflunisal. | Potential for in vivo evaluation of an Alzheimer's disease drug candidate. | nih.gov |

Contribution to Structure-Activity Relationship (SAR) Studies in Academic Drug Discovery Programs

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery. oncodesign-services.comcollaborativedrug.com They involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. mdpi.comiric.ca this compound is a valuable tool in academic SAR studies due to its unique combination of features. nih.gov By incorporating this building block into a series of related compounds, researchers can probe the importance of stereochemistry, fluorine substitution, and the rigid cyclobutane core for biological activity. This information is critical for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies using this compound can guide the design of more effective and safer drug candidates.

Conclusion and Future Directions in 3 Fluorocyclobutanamine Research

Emerging Synthetic Methodologies and Novel Fluorination Strategies

The development of efficient and selective methods for synthesizing 3-fluorocyclobutanamine and its derivatives is crucial for its broader application. While established routes exist, emerging methodologies focus on improving yield, stereoselectivity, and operational simplicity. kuleuven.be Future efforts are likely to concentrate on late-stage fluorination and the use of advanced fluorinating agents.

Recent progress in organofluorine chemistry has introduced a new arsenal (B13267) of reagents that could be applied to the synthesis of this compound scaffolds. cas.cn These include novel nucleophilic sources like HF-pyridine and triethylamine (B128534) trihydrofluoride, as well as electrophilic reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), which can offer alternative pathways to C-F bond formation. cas.cn For instance, the fluorocyclisation of unsaturated precursors using specialized reagents represents a promising strategy for building the strained, fluorinated ring system. rsc.org Methodologies based on the electrophilic activation of cyclic olefins followed by nucleophilic fluorination with reagents like Deoxo-Fluor® are also gaining traction for creating functionalized fluorine-containing scaffolds. beilstein-journals.org

A summary of modern fluorination reagents and their potential application is presented below.

| Reagent/Strategy | Type | Potential Application in this compound Synthesis | Citation |

| Selectfluor | Electrophilic | Direct fluorination of cyclobutane (B1203170) precursors or radical-mediated C-H fluorination. | cas.cnnumberanalytics.com |

| Deoxo-Fluor® | Nucleophilic | Deoxyfluorination of corresponding hydroxycyclobutanamine precursors. | cas.cnbeilstein-journals.org |

| PyFluor | Nucleophilic | Deoxyfluorination under mild conditions, suitable for complex substrates. | cas.cn |

| HF-Pyridine | Nucleophilic | Hydrofluorination of cyclobutene (B1205218) precursors. | cas.cn |

| Fluoroiodane Reagents | Electrophilic | Fluorocyclisation of unsaturated precursors to form the cyclobutane ring directly. | rsc.org |

One reported synthesis involves the reaction of this compound (as a cis/trans mixture) with a bischloro derivative of a triazine core in the presence of sodium bicarbonate in tetrahydrofuran (B95107) (THF). nih.gov This highlights its utility as a nucleophilic building block in sequential substitution reactions. nih.gov

Exploration of Unconventional Reactivity and Catalytic Applications

Beyond its role as a structural motif in medicinal chemistry, the future of this compound research lies in exploring its unconventional reactivity. univie.ac.at The term "unconventional reactivity" refers to reaction profiles that deviate from classical two-electron pathways, often involving high-energy intermediates, radical processes, or domino reactions generated under mild conditions. springer.com For this compound, this could involve leveraging the amine group or adjacent C-H bonds to participate in novel transformations. Radical chaperone strategies, which merge single-electron (1e-) and two-electron (2e-) processes, could unlock new types of chemo- and regio-selectivity for functionalizing the cyclobutane ring.

In the realm of catalysis, this compound and its derivatives have untapped potential as ligands for transition metals. The amine functionality provides a coordination site, and the fluorine atom can modulate the electronic properties of the resulting metal complex. This could be particularly valuable in asymmetric catalysis, where the rigid cyclobutyl scaffold could impart a specific chiral environment. Transition metals like palladium, copper, and nickel are frequently used in cross-coupling reactions, and ligands based on this scaffold could offer unique reactivity or selectivity. numberanalytics.comrsc.org Furthermore, materials based on metal oxides like Fe₃O₄ or Ni/Al₂O₃ can act as catalysts themselves or as supports, and the interaction of this compound with these surfaces could lead to new catalytic systems. mdpi.commdpi.com

| Potential Catalytic Role | Description | Relevant Metal Centers | Citation |

| Asymmetric Ligand | The chiral nature of cis- or trans-3-fluorocyclobutanamine can be used to create chiral ligands for asymmetric hydrogenation or C-C bond formation. | Palladium, Rhodium, Iridium | rsc.org |

| Organocatalyst | The amine group can act as a base or form enamines/iminiums for organocatalytic transformations. The fluorine atom can influence stereoselectivity. | N/A | |

| Surface Modifier | Adsorption onto heterogeneous catalysts could modify their surface properties and catalytic activity. | Nickel, Copper, Iron Oxides | mdpi.commdpi.com |

| Phase-Transfer Catalyst | Quaternized ammonium (B1175870) salts derived from this compound could function as phase-transfer catalysts in biphasic reactions. | N/A | cas.cn |

Advancements in Computational Models for Precise Prediction of this compound Properties and Reactivity

Computational chemistry is an indispensable tool for accelerating chemical research. europa.eu For this compound, advanced computational models can provide deep insights into its properties and predict its behavior in complex systems, thereby guiding experimental work. conferencenrml.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the biological activities or properties of chemicals based on their molecular structures. mdpi.com For derivatives of this compound, QSAR can be used to forecast their potential efficacy as drug candidates or to flag potential toxicity without initial biological testing. conferencenrml.commdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can computationally predict the pharmacokinetic profile of drug candidates containing the this compound moiety. conferencenrml.com

Machine learning and deep learning are at the forefront of this predictive science, capable of handling complex, non-linear relationships between molecular features and properties like melting point, boiling point, and vapor pressure. arxiv.org Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound-containing molecules over time, which is critical for understanding how they interact with biological targets like proteins or enzymes. conferencenrml.com

| Computational Model | Predicted Property / Application | Relevance to this compound | Citation |

| QSAR | Biological activity, toxicity | Predicts the therapeutic potential and safety of new derivatives. | conferencenrml.commdpi.com |

| ADMET Modeling | Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Essential for designing drug candidates with favorable in-vivo behavior. | conferencenrml.com |

| Molecular Dynamics (MD) | Binding stability, conformational changes | Simulates interaction with biological targets (e.g., enzymes, receptors). | conferencenrml.com |

| Machine Learning (e.g., GBR, XGBoost) | Physicochemical properties (MP, BP, logP) | Accelerates molecular design by accurately predicting fundamental properties. | arxiv.org |

| Homology Modeling | 3D protein structure prediction | Used when the target protein structure is unknown to enable docking studies. | conferencenrml.com |

Potential for Further Academic Exploration in Materials Science or Bio-conjugation Chemistry

The unique properties imparted by fluorine suggest that this compound could be a valuable component in materials science and bioconjugation. numberanalytics.combionordika.fi

In materials science , the incorporation of fluorinated moieties into polymers or other materials can lead to desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. numberanalytics.com this compound could serve as a monomer or a functional additive in the synthesis of novel polymers. ambeed.com Research in this area could explore the creation of fluorinated polyamides or polyimides with enhanced performance characteristics for applications in electronics or aerospace. The fundamental components of materials science—correlating structure, processing, and properties—provide a framework for designing new materials based on this building block. researchgate.net

In bioconjugation chemistry , the primary amine of this compound provides a reactive handle for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids. bionordika.finih.gov This process, known as bioconjugation, is fundamental to creating antibody-drug conjugates (ADCs), diagnostic reagents, and tools for chemical biology. scienceopen.com The cyclobutane ring offers a rigid spacer, while the fluorine atom can enhance metabolic stability or be used as a reporter for ¹⁹F NMR studies. Zero-length crosslinkers like carbodiimides (e.g., EDC) can be used to couple the amine group of this compound to carboxyl groups on proteins. thermofisher.com Future research could focus on developing novel linkers and labels based on this scaffold for advanced biomedical applications. chemscene.com

| Field | Research Avenue | Potential Outcome | Citation |

| Materials Science | Polymerization of this compound-derived monomers. | Creation of novel fluoropolymers with high thermal stability and low dielectric constants. | numberanalytics.comambeed.com |

| Materials Science | Use as an additive in existing materials. | Modification of surface properties, such as hydrophobicity and chemical resistance. | numberanalytics.com |

| Bioconjugation | Development of novel crosslinkers. | Creation of stable, rigid linkers for antibody-drug conjugates (ADCs) with improved pharmacokinetics. | thermofisher.comchemscene.com |

| Bioconjugation | Synthesis of ¹⁹F-labeled probes. | Development of probes for in-vivo imaging or mechanistic studies using ¹⁹F NMR spectroscopy. | bionordika.fiscienceopen.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluorocyclobutanamine, and how are reaction conditions optimized for yield and purity?

- Answer : this compound is typically synthesized via multi-step protocols involving cyclobutane ring formation followed by fluorination. For example, fluorinated cyclobutane derivatives often utilize nucleophilic substitution (e.g., using KF or CsF) or radical fluorination under controlled temperatures (0–25°C) . Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), stoichiometry of fluorinating agents, and reaction time to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. -NMR identifies fluorine positioning and stereochemistry, while - and -NMR confirm cyclobutane ring integrity and amine proton environments. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Infrared (IR) spectroscopy detects amine and C-F stretching vibrations (~3,300 cm and ~1,100 cm, respectively) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Answer : Initial screening involves in vitro assays such as receptor binding studies (e.g., radioligand displacement assays for neurotransmitter receptors) and enzyme inhibition tests. For instance, fluorinated amines are tested against monoamine oxidases (MAOs) or dopamine receptors using HEK-293 cell lines. Dose-response curves (IC values) and selectivity ratios are calculated to prioritize targets .

Advanced Research Questions

Q. How can conflicting data on this compound’s binding affinity across studies be resolved?

- Answer : Contradictions often arise from assay variability (e.g., cell type differences, ligand concentrations). To resolve discrepancies:

- Standardize protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions.

- Cross-validate with orthogonal methods : Compare radioligand binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers or systematic biases .

Q. What computational strategies are used to predict this compound’s metabolic stability and toxicity?

- Answer : In silico tools like molecular docking (AutoDock Vina) predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Quantum mechanical calculations (DFT) model fluorine’s electronic effects on amine reactivity. ADMET predictors (e.g., SwissADME) forecast bioavailability and hepatotoxicity, validated by in vitro liver microsomal assays .

Q. How can reaction yields for this compound derivatives be improved while minimizing racemization?

- Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) preserves stereochemistry. Flow chemistry enhances reproducibility by maintaining precise temperature/pressure control. For example, microreactors reduce side reactions in fluorination steps, achieving enantiomeric excess (ee) >90% .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

- Answer : Advanced techniques include:

- Cryo-EM or X-ray crystallography : Visualize compound-receptor interactions at atomic resolution.

- Knockout models : CRISPR-Cas9-edited cell lines confirm target specificity (e.g., MAO-B knockout vs. wild-type).

- Metabolomics : LC-MS/MS tracks metabolic pathways influenced by the compound .

Data Analysis & Reproducibility

Q. How should researchers address low reproducibility in pharmacological studies of this compound?

- Answer : Implement the following:

- Pre-registration : Document experimental protocols on platforms like Open Science Framework.

- Blinded analysis : Separate compound preparation and data collection teams to reduce bias.

- Robust statistical frameworks : Use Bayesian inference to quantify uncertainty in IC measurements .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using factorial designs.

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify sensitive reaction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.